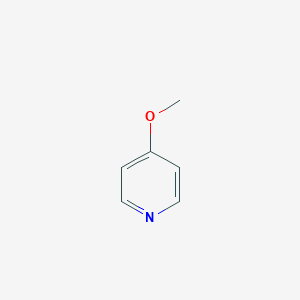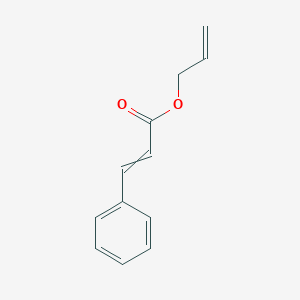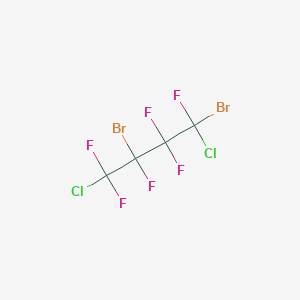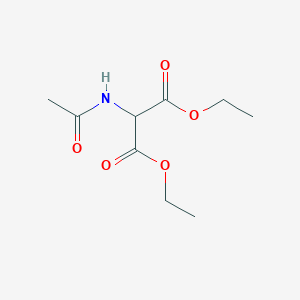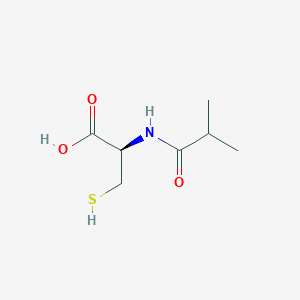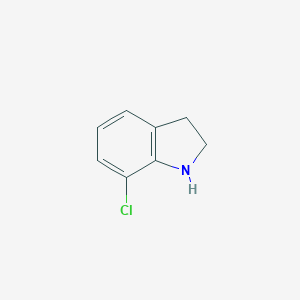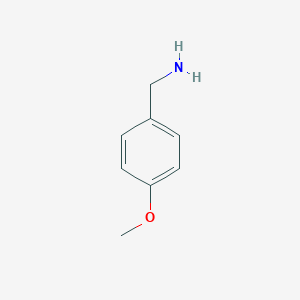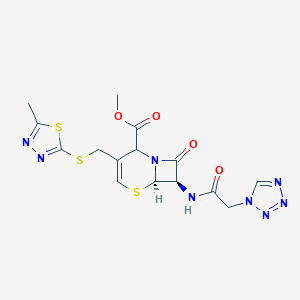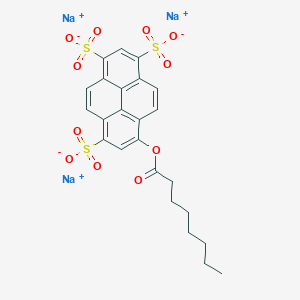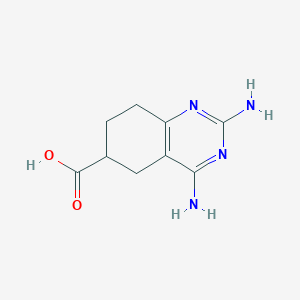
溴化铜(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(II) bromide, also known as cupric bromide, is an inorganic compound with the chemical formula CuBr₂. It is a dark brown solid at room temperature and is known for its various applications in different fields. The compound has a molar mass of approximately 223.37 g/mol and exhibits a relatively high melting point of 498 °C and a boiling point of 900 °C .
科学研究应用
Copper(II) bromide has a wide range of applications in scientific research and industry:
Photographic Processing: It is used as an intensifier in photographic processing.
Organic Synthesis: Copper(II) bromide serves as a catalyst in organic synthesis and as a brominating agent.
Laser Technology: It is used in the construction of copper bromide lasers, which generate yellow and green light outputs. These lasers are used in dermatology treatments and high-resolution printing.
Medical Applications: Copper(II) bromide is used as an antiseptic in medicine
作用机制
Target of Action
Copper(II) bromide (CuBr2) is a chemical compound that primarily targets enzymes and biochemical processes within cells . It is known to be a catalyst in cross-coupling reactions, a co-catalyst in Sonogashira coupling, and a Lewis acid in enantioselective addition of alkynes .
Mode of Action
Copper(II) bromide interacts with its targets by acting as a brominating agent in organic synthesis . It is also used in the copper vapor laser, a class of laser where the medium is copper bromide vapor formed in-situ from hydrogen bromide reacting with the copper discharge tube .
Biochemical Pathways
Copper(II) bromide affects several biochemical pathways. Copper is involved as a cofactor in several enzymes, in ROS production, in the promotion of tumor progression, metastasis, and angiogenesis . Copper(II) bromide is also used in pathways related to ROS generation .
Pharmacokinetics
It is known that copper(ii) bromide is soluble in water, alcohol, acetone, and ammonia, but insoluble in benzene, ether, ethyl ether, and sulfuric acid . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of Copper(II) bromide’s action are diverse. It is used in photographic processing as an intensifier . In the context of organic synthesis, it serves as a brominating agent . It is also used in the copper vapor laser, a class of laser where the medium is copper bromide vapor formed in-situ from hydrogen bromide reacting with the copper discharge tube .
Action Environment
The action of Copper(II) bromide can be influenced by environmental factors. For instance, the compound forms an unstable tetrahydrate CuBr2·4H2O. If heated above 18 °C, it releases water to produce the anhydrous form . Moreover, the presence of both Copper(II) bromide and sunlight was found to induce large production of CH3Br and CH3Cl .
生化分析
Biochemical Properties
Copper(II) bromide has been found to interact with various biomolecules in biochemical reactions . For instance, it has been used in the synthesis of new complexes with sorbic acid to enhance its antibacterial, antibiofilm, and anticancer properties .
Cellular Effects
Copper(II) bromide has shown significant effects on various types of cells and cellular processes . For example, it has been observed to inhibit the growth of human colon carcinoma cell line (HCT-116 cells) when used in certain complexes .
Molecular Mechanism
At the molecular level, Copper(II) bromide exerts its effects through various mechanisms. It has been found to interact with biomolecules, leading to changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Copper(II) bromide have been observed to change over time . For instance, it has been used in the synthesis of new complexes with sorbic acid, which have shown enhanced antibacterial, antibiofilm, and anticancer properties over time .
Dosage Effects in Animal Models
The effects of Copper(II) bromide vary with different dosages in animal models . For instance, it has been observed to have a relatively low cytotoxic effect on murine mammary carcinoma cell line, 4T1, a moderate effect on murine colon carcinoma cell line, CT26, and a relatively high cytotoxicity toward murine lung cancer cells, LLC1 .
Metabolic Pathways
Copper(II) bromide is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Copper(II) bromide is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Copper(II) bromide can be synthesized through several methods:
Reaction of Copper(II) Sulfate with Sodium Bromide: This method involves the reaction of copper(II) sulfate with sodium bromide, resulting in the formation of copper(II) bromide precipitate. The reaction can be represented as[ \text{CuSO}_4 + 2 \text{NaBr} \rightarrow \text{CuBr}_2 + \text{Na}_2\text{SO}_4 ]
Reaction of Copper Oxide with Hydrobromic Acid: Another method involves the reaction of copper oxide with hydrobromic acid, producing copper(II) bromide and water[ \text{CuO} + 2 \text{HBr} \rightarrow \text{CuBr}_2 + \text{H}_2\text{O} ]
Recrystallization: The tetrahydrate form of copper(II) bromide can be produced by recrystallizing solutions of copper(II) bromide at 0 °C.
化学反应分析
Copper(II) bromide undergoes various chemical reactions, including:
Oxidation and Reduction: Copper(II) bromide can act as an oxidizing agent in certain reactions. For example, it can be reduced to copper(I) bromide.
Substitution Reactions: It is used as a brominating agent in organic synthesis, where it can substitute bromine atoms into organic molecules.
Complex Formation: Copper(II) bromide can form complexes with various ligands, which are useful in catalysis and other chemical processes.
相似化合物的比较
Copper(II) bromide can be compared with other similar compounds, such as:
Copper(II) Chloride (CuCl₂): Similar to copper(II) bromide, copper(II) chloride is used in organic synthesis and as a catalyst. it has different physical properties and reactivity.
Copper(I) Bromide (CuBr): Copper(I) bromide is another bromide compound of copper, but it has a different oxidation state and reactivity compared to copper(II) bromide.
Nickel(II) Bromide (NiBr₂): This compound is used in similar applications as copper(II) bromide, such as in catalysis and organic synthesis
Copper(II) bromide stands out due to its unique properties and applications, particularly in laser technology and photographic processing.
属性
CAS 编号 |
7789-45-9 |
|---|---|
分子式 |
Br2Cu |
分子量 |
223.35 g/mol |
IUPAC 名称 |
copper;dibromide |
InChI |
InChI=1S/2BrH.Cu/h2*1H;/q;;+2/p-2 |
InChI 键 |
QTMDXZNDVAMKGV-UHFFFAOYSA-L |
SMILES |
[Cu](Br)Br |
规范 SMILES |
[Cu+2].[Br-].[Br-] |
沸点 |
900 °C |
颜色/形态 |
Almost black, iodine like, monoclinic crystals or crystalline powde |
密度 |
4.77 at 68 °F (USCG, 1999) 4.710 @ 20 °C/4 °C |
熔点 |
928 °F (USCG, 1999) 498 °C |
Key on ui other cas no. |
7789-45-9 |
物理描述 |
Copper(ii) bromide is an odorless black solid. Sinks and mixes with water. (USCG, 1999) |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
溶解度 |
Very sol in water; sol in alcohol, acetone, ammonia; practically insol in benzene, ether, concentrated sulfuric acid Very sol in water; sol in ethanol, acetone; insoluble in benzene, ethyl ether 126 parts/100 parts water Anhydrous product is very soluble in water (55.7 g/100g solution) and soluble in ethanol and acetone. |
同义词 |
Copper Dibromide; Copper(II) Bromide; Cupric Bromide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B45358.png)
